molecular formula C9H12ClF3N2O3S B2525602 5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856099-69-8

5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2525602
CAS No.: 1856099-69-8
M. Wt: 320.71
InChI Key: OCVMWQMEPMZZEP-UHFFFAOYSA-N
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Description

5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, including an isopropoxymethyl group, a trifluoroethyl group, and a sulfonyl chloride group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Isopropoxymethyl Group: The isopropoxymethyl group can be introduced via an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The pyrazole ring and its substituents can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.

    Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: Explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.

    Modulating Receptors: The compound may interact with specific receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonamide
  • 5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonic acid
  • 5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonate

Uniqueness

5-(isopropoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical transformations. This distinguishes it from its sulfonamide, sulfonic acid, and sulfonate counterparts, which have different reactivity profiles and applications.

Properties

IUPAC Name

5-(propan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3N2O3S/c1-6(2)18-4-7-8(19(10,16)17)3-14-15(7)5-9(11,12)13/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVMWQMEPMZZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1CC(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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